molecular formula C16H13ClN2O B2795746 6-chloro-N-(3-methoxyphenyl)quinolin-4-amine CAS No. 955282-15-2

6-chloro-N-(3-methoxyphenyl)quinolin-4-amine

Cat. No. B2795746
M. Wt: 284.74
InChI Key: CGRCEDIBQOUOFG-UHFFFAOYSA-N
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Description

“6-chloro-N-(3-methoxyphenyl)quinolin-4-amine” is a chemical compound. It’s a derivative of quinoline, which is a well-known nitrogenous tertiary base . Quinoline derivatives have been used in various fields due to their versatility .


Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years . For instance, quinolinyl-pyrazoles were synthesized through new strategies on par with the reported methods . An antimicrobial pyrazole-tethered quinolines were prepared through an intermediate compound .


Molecular Structure Analysis

The molecular structure of “6-chloro-N-(3-methoxyphenyl)quinolin-4-amine” is represented by the molecular formula C16H13ClN2O. It’s a derivative of quinoline, which contains a hetero nucleus with the chemical formula C9H7N .


Chemical Reactions Analysis

Quinoline derivatives have been known to undergo various chemical reactions. For instance, a compound was treated with hydrazine to yield corresponding novel quinoline-appended pyrazoles .

Scientific Research Applications

Antimicrobial Properties

A study by El-Gamal, Hagrs, and Abulkhair (2016) synthesized a range of quinoline derivatives and evaluated their antimicrobial activity. They found that certain compounds exhibited moderate activities against a wide range of selected organisms, such as Gram-positive and Gram-negative bacteria, and fungi. This indicates the potential of quinoline derivatives, like 6-chloro-N-(3-methoxyphenyl)quinolin-4-amine, in antimicrobial applications (El-Gamal, Hagrs, & Abulkhair, 2016).

Synthesis and Cytotoxicity

The synthesis and cytotoxicity of quinoline derivatives were explored by Helissey, Giorgi-Renault, Renault, and Cros (1989). They synthesized 4-chloro-8-methoxy-11H-indolo[3,2-c]quinoline and evaluated its cytotoxicity, indicating the significance of these compounds in the development of potential therapeutic agents (Helissey et al., 1989).

Vibrational and Theoretical Studies

Mıhçıokur and Özpozan (2015) conducted vibrational and theoretical studies on a quinazolin-4-amine derivative, highlighting the importance of such studies in understanding the properties and potential applications of quinoline compounds (Mıhçıokur & Özpozan, 2015).

Green Chemistry Applications

Patra (2021) reported on the solvent-free and catalyst-free synthesis of 6H-chromeno[4,3-b]quinolin-6-ones, showcasing the application of green chemistry principles in the synthesis of quinoline derivatives. This approach aligns with sustainable practices in chemical synthesis (Patra, 2021).

Histamine Receptor Inverse Agonists

Smits, de Esch, Zuiderveld, Broeker, Sansuk, Guaita, Coruzzi, Adami, Haaksma, and Leurs (2008) discovered quinazoline-containing H4 receptor compounds that acted as potent human H4 receptor inverse agonists. This research opens doors for the use of quinoline derivatives in pharmacology, specifically in developing treatments for allergies and inflammation (Smits et al., 2008).

Fluorescent Labeling Reagents

Hirano, Hamase, Fukuda, Tomita, and Zaitsu (2004) identified 6-methoxy-4-quinolone as a novel fluorophore with strong fluorescence across a wide pH range, highlighting its potential as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).

Crystal Structure Analysis

Kalita and Baruah (2010) investigated the crystal structure of quinoline derivatives, contributing to the understanding of molecular configurations and potential applications in material science and pharmaceuticals (Kalita & Baruah, 2010).

properties

IUPAC Name

6-chloro-N-(3-methoxyphenyl)quinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-20-13-4-2-3-12(10-13)19-16-7-8-18-15-6-5-11(17)9-14(15)16/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRCEDIBQOUOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(3-methoxyphenyl)quinolin-4-amine

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